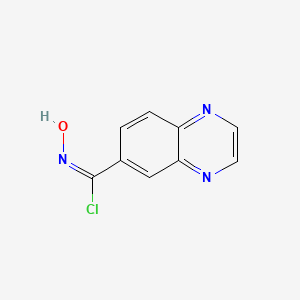

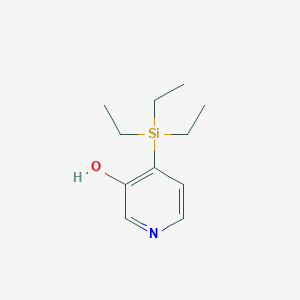

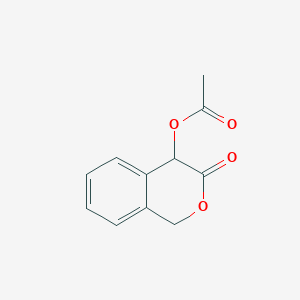

5-(cyclohexylmethoxy)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-(cyclohexylméthoxy)pyridazin-3(2H)-one est un composé chimique appartenant à la famille des pyridazinones. Les pyridazinones sont connues pour leurs diverses activités biologiques et sont utilisées dans diverses applications pharmaceutiques. Ce composé, en particulier, a attiré l'attention en raison de ses propriétés thérapeutiques potentielles.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 5-(cyclohexylméthoxy)pyridazin-3(2H)-one implique généralement la réaction du cyclohexylméthanol avec des dérivés de pyridazinone. Une méthode courante consiste à utiliser une base telle que l'hydrure de sodium pour déprotoner l'alcool, suivie d'une substitution nucléophile avec un dérivé de pyridazinone . La réaction est généralement effectuée dans un solvant aprotique comme le diméthylformamide (DMF) à des températures élevées pour assurer une conversion complète.

Méthodes de production industrielle

La production industrielle de la 5-(cyclohexylméthoxy)pyridazin-3(2H)-one peut impliquer des réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. L'utilisation de catalyseurs et de systèmes automatisés peut encore améliorer l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions

La 5-(cyclohexylméthoxy)pyridazin-3(2H)-one subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Gaz hydrogène avec du palladium sur carbone comme catalyseur.

Substitution : Réactifs halogénés comme le bromoéthane en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Cétones ou acides carboxyliques.

Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.

Substitution : Divers dérivés pyridazinoniques substitués selon le réactif halogéné utilisé.

Applications De Recherche Scientifique

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Biologie : Investigated for its potential as a biochemical probe to study enzyme functions.

Médecine : Exploré pour ses propriétés thérapeutiques, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de la 5-(cyclohexylméthoxy)pyridazin-3(2H)-one implique son interaction avec des cibles moléculaires spécifiques. On pense qu'elle inhibe certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets thérapeutiques, tels que la réduction de l'inflammation ou l'inhibition de la croissance des cellules cancéreuses.

Mécanisme D'action

The mechanism of action of 5-(cyclohexylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparaison Avec Des Composés Similaires

Composés similaires

CI-914 : Un dérivé de pyridazinone connu pour ses effets inotropes positifs.

CI-930 : Une autre pyridazinone aux propriétés antihypertensives.

Pimobendan : Une pyridazinone bien connue utilisée comme agent cardiotonique.

Unicité

La 5-(cyclohexylméthoxy)pyridazin-3(2H)-one se distingue par son groupe cyclohexylméthoxy unique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurale peut améliorer son affinité de liaison à des cibles moléculaires spécifiques, ce qui en fait un candidat prometteur pour la recherche et le développement futurs.

Propriétés

Numéro CAS |

1346697-87-7 |

|---|---|

Formule moléculaire |

C11H16N2O2 |

Poids moléculaire |

208.26 g/mol |

Nom IUPAC |

4-(cyclohexylmethoxy)-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H16N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14) |

Clé InChI |

YLBVIXXRRRCODB-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)COC2=CC(=O)NN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)

![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)

![5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11894233.png)

![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)